molecular formula C13H19N4O10P B12932845 2-[(Methoxymethoxy)methyl]inosine 5'-(dihydrogen phosphate) CAS No. 185378-05-6

2-[(Methoxymethoxy)methyl]inosine 5'-(dihydrogen phosphate)

Cat. No.: B12932845
CAS No.: 185378-05-6
M. Wt: 422.28 g/mol
InChI Key: FMYFHRQBWNECHM-ZRFIDHNTSA-N
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Description

2-[(Methoxymethoxy)methyl]inosine 5’-(dihydrogen phosphate) is a derivative of inosine, a nucleoside that plays a crucial role in various biological processes This compound is characterized by the presence of a methoxymethoxy group attached to the inosine molecule, which is further phosphorylated at the 5’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methoxymethoxy)methyl]inosine 5’-(dihydrogen phosphate) typically involves the protection of inosine followed by selective phosphorylation. The methoxymethoxy group is introduced using methoxymethyl chloride in the presence of a base such as sodium hydride. The phosphorylation at the 5’ position is achieved using phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated synthesizers and continuous flow reactors to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction steps.

Chemical Reactions Analysis

Types of Reactions

2-[(Methoxymethoxy)methyl]inosine 5’-(dihydrogen phosphate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can result in various functionalized inosine derivatives.

Scientific Research Applications

2-[(Methoxymethoxy)methyl]inosine 5’-(dihydrogen phosphate) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Methoxymethoxy)methyl]inosine 5’-(dihydrogen phosphate) involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in nucleotide metabolism, influencing pathways such as purine salvage and nucleotide synthesis. The methoxymethoxy group may enhance its stability and bioavailability, making it a valuable compound for biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    Inosine 5’-monophosphate: A closely related compound with similar structural features but lacking the methoxymethoxy group.

    Guanosine 5’-monophosphate: Another nucleotide derivative with a different nucleobase.

    Adenosine 5’-monophosphate: Similar in structure but with adenine as the nucleobase.

Uniqueness

2-[(Methoxymethoxy)methyl]inosine 5’-(dihydrogen phosphate) is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical and biological properties. This modification can enhance its stability, solubility, and interaction with biological targets, making it a valuable tool in research and industrial applications .

Properties

CAS No.

185378-05-6

Molecular Formula

C13H19N4O10P

Molecular Weight

422.28 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-(methoxymethoxymethyl)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C13H19N4O10P/c1-24-5-25-3-7-15-11-8(12(20)16-7)14-4-17(11)13-10(19)9(18)6(27-13)2-26-28(21,22)23/h4,6,9-10,13,18-19H,2-3,5H2,1H3,(H,15,16,20)(H2,21,22,23)/t6-,9-,10-,13-/m1/s1

InChI Key

FMYFHRQBWNECHM-ZRFIDHNTSA-N

Isomeric SMILES

COCOCC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O

Canonical SMILES

COCOCC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O

Origin of Product

United States

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